molecular formula C10H20ClNO2 B8306336 Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride

Methyl 2-methyl-2-(piperidin-3-yl)propanoate hydrochloride

Cat. No. B8306336
M. Wt: 221.72 g/mol
InChI Key: NWZDJGDJGKCAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07767690B2

Procedure details

0.115 g of methyl 2-methyl-2-pyridin-3-ylpropionate (CAS 476429-23-9) is dissolved in an autoclave in 5 ml of methanol. The solution is admixed with 0.35 ml of 1.2M HCl in methanol and 0.012 g of platinum(IV) oxide, and the reaction mixture is hydrogenated at 4 bar and 23° over 46 hours. The catalyst is filtered off through Hyflo and the filtrate is concentrated by evaporation to give the crude title compound which is used directly in the next step.
Quantity
0.115 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.012 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)([CH3:7])[C:3]([O:5][CH3:6])=[O:4].[ClH:14]>CO.[Pt](=O)=O>[ClH:14].[CH3:7][C:2]([CH:8]1[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]1)([CH3:1])[C:3]([O:5][CH3:6])=[O:4] |f:4.5|

Inputs

Step One
Name
Quantity
0.115 g
Type
reactant
Smiles
CC(C(=O)OC)(C)C=1C=NC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.012 g
Type
solvent
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off through Hyflo
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation

Outcomes

Product
Details
Reaction Time
46 h
Name
Type
product
Smiles
Cl.CC(C(=O)OC)(C)C1CNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.